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Compound of Interest

Compound Name: LY 2033298

Cat. No.: B1675602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing

LY2033298, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor,

in conditioned avoidance responding (CAR) studies. The CAR model is a well-established

preclinical behavioral paradigm predictive of antipsychotic efficacy.

Introduction
LY2033298 acts by enhancing the affinity and/or efficacy of the endogenous neurotransmitter

acetylcholine (ACh) at the M4 receptor.[1][2][3] Due to species differences in receptor

sensitivity, the in vivo effects of LY2033298 in rodent models are typically investigated by co-

administering it with a sub-threshold dose of a muscarinic agonist, such as oxotremorine.[4][5]

[6] This potentiation of M4 receptor signaling has been shown to reduce conditioned avoidance

responses, an effect that is significantly attenuated in M4 receptor knockout mice, validating the

M4 receptor as the key target.[1][5] This protocol is crucial for evaluating the potential of M4

PAMs as a novel therapeutic strategy for schizophrenia.[3][4]

Data Presentation
The following tables summarize the quantitative effects of LY2033298 in combination with

oxotremorine on conditioned avoidance responding in both mice and rats.

Table 1: Effect of LY2033298 and Oxotremorine on Conditioned Avoidance in Mice
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Treatment Group Genotype
Avoidance
Responses (% of
Control)

Escape Failures
(%)

Vehicle Wild-Type (WT) 100% 0%

Oxotremorine (0.1

mg/kg)
Wild-Type (WT) ~45% 0%

LY2033298 (30

mg/kg) +

Oxotremorine (0.1

mg/kg)

Wild-Type (WT) ~5% ~40%

Vehicle
M4 Receptor

Knockout (KO)
100% 0%

Oxotremorine (0.1

mg/kg)

M4 Receptor

Knockout (KO)
~65% 0%

LY2033298 (30

mg/kg) +

Oxotremorine (0.1

mg/kg)

M4 Receptor

Knockout (KO)
~50% 0%

Data adapted from Leach et al., 2010.[1][5]

Table 2: Effect of LY2033298 and Oxotremorine on Conditioned Avoidance in Rats
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Treatment Group Dose of LY2033298
Reduction in Avoidance
Responses

Vehicle + Oxotremorine (sub-

effective dose)
0 mg/kg Baseline

LY2033298 + Oxotremorine

(sub-effective dose)
Low Dose Moderate

LY2033298 + Oxotremorine

(sub-effective dose)
Medium Dose Significant

LY2033298 + Oxotremorine

(sub-effective dose)
High Dose Strong

Qualitative summary based on dose-dependent effects reported by Chan et al., 2008.[4]

Experimental Protocols
Protocol 1: Conditioned Avoidance Responding in Mice
This protocol is adapted from methodologies described in studies evaluating M4 PAMs.[1][5]

1. Animals:

Male mice (e.g., C57BL/6J for wild-type studies, and corresponding M4 receptor knockout

mice).

House animals under standard laboratory conditions with ad libitum access to food and

water.

2. Apparatus:

Automated two-way shuttle cages (e.g., Coulbourn Instruments).

Each cage should be housed within a sound-attenuating chamber.

The apparatus should be equipped with a grid floor for footshock delivery, a house light to

serve as the conditioned stimulus (CS), and an automated door separating the two
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compartments.

3. Training and Testing Procedure:

Habituation: Allow a 2-minute adaptation period at the start of each session.

Trials: Each session consists of 50 trials.

Inter-Trial Interval (ITI): A 30-second interval separates each trial.

Trial Onset: A trial begins with the illumination of the house light and the opening of the

shuttle door (CS).

Avoidance Response: If the mouse crosses to the other compartment within 10 seconds of

the CS onset, the CS is terminated, and the response is recorded as an "avoidance." No

shock is delivered.

Escape Response: If the mouse fails to make an avoidance response within the 10-second

CS period, a mild footshock (Unconditioned Stimulus, US; typically 0.5-0.8 mA for 0.5-1.0s)

is delivered through the grid floor. The shock and CS remain on until the mouse escapes to

the other compartment.

Escape Failure: If the mouse fails to escape to the other side within a set time (e.g., 10

seconds) after the shock begins, the trial is terminated, and the response is recorded as an

"escape failure."

Data Acquisition: The number of avoidances, escapes, and escape failures are automatically

recorded.

4. Drug Administration:

LY2033298: Administer at a dose of 30 mg/kg.

Oxotremorine: Administer at a sub-threshold dose of 0.1 mg/kg.

Route: Intraperitoneal (i.p.) injection.

Timing: Administer compounds 30-60 minutes prior to the start of the behavioral session.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Controls: Include vehicle control groups and groups receiving each compound individually.

Protocol 2: Conditioned Avoidance Responding in Rats
This is a general protocol based on standard CAR procedures used in antipsychotic drug

screening.

1. Animals:

Male rats (e.g., Sprague-Dawley or Wistar).

House animals under standard laboratory conditions.

2. Apparatus:

Standard rat shuttle boxes with similar features to the mouse apparatus (grid floor, light

stimulus, automated door).

3. Training and Testing Procedure:

Acquisition: Rats are typically trained over several daily sessions until they reach a stable

baseline of avoidance responding (e.g., >80% avoidance).

Habituation: A 2-5 minute adaptation period at the start of each session.

Trials: A session usually consists of 20-30 trials.

Inter-Trial Interval (ITI): Typically 30-60 seconds.

Trial Onset (CS): A light or auditory stimulus (e.g., a tone) is presented for 5-10 seconds.

Avoidance and Escape: Similar to the mouse protocol, a successful shuttle during the CS

period is an avoidance. Failure to do so results in the presentation of the US (footshock,

typically 0.6-1.0 mA) until an escape response is made.

Data Acquisition: Record the number of avoidances, escapes, and response latencies.

4. Drug Administration:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LY2033298: Administer in a dose-dependent manner (e.g., 10, 20, 40 mg/kg, i.p.).[7]

Oxotremorine: Co-administer with a sub-effective dose, which should be empirically

determined for the specific rat strain and protocol.

Timing: Administer 30-60 minutes prior to the session.

Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the CAR protocol with LY2033298.

Signaling Pathway Diagram
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Caption: M4 receptor-mediated inhibition of dopamine release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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